3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide
Description
3,6-Dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide is a pyridine-based compound featuring a dichlorinated pyridine core linked to a substituted isoquinoline moiety via a carboxamide bridge. This compound’s design likely targets specific biological pathways, such as enzyme inhibition or receptor modulation, given the pharmacophoric features of both pyridine and isoquinoline derivatives.
Properties
IUPAC Name |
3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O/c1-19(2,24-10-9-13-5-3-4-6-14(13)11-24)12-22-18(25)17-15(20)7-8-16(21)23-17/h3-8H,9-12H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTISMGYRHDABV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=CC(=N1)Cl)Cl)N2CCC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The androgen receptor is most important in the biology of certain types of cancer, but also plays a role in other diseases, such as androgen insensitivity syndrome.
Mode of Action
This compound acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, which can lead to a decrease in the effect of androgens on the body. This can be particularly useful in conditions where androgens are a contributing factor, such as certain types of cancer.
Biochemical Pathways
When this compound binds to the androgen receptor, it prevents the receptor from activating the transcription of target genes. This can lead to changes in the expression of genes regulated by androgens, which can have various downstream effects.
Result of Action
The compound has been shown to effectively suppress the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express the androgen receptor. This suggests that it could potentially be used in the treatment of prostate cancer.
Biological Activity
3,6-Dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly as a 5-HT7 receptor antagonist. This article reviews its biological activity, pharmacological properties, and relevant research findings.
- Common Name : this compound
- CAS Number : 1119220-39-1
- Molecular Weight : 378.3 g/mol
The compound acts primarily as an antagonist at the 5-HT7 serotonin receptor. This receptor is implicated in various physiological processes including mood regulation and circadian rhythms. Antagonism of this receptor may result in therapeutic effects for conditions such as depression and anxiety disorders.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Effects : The antagonism of the 5-HT7 receptor has been linked to potential antidepressant effects in preclinical models.
- Neuroprotective Properties : Studies suggest that compounds with similar structures may provide neuroprotection through modulation of neurotransmitter systems.
- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activity, which could be beneficial in neuroinflammatory conditions.
Pharmacokinetic Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. While specific data on this compound is limited, related isoquinoline derivatives have shown favorable profiles in animal models:
| Parameter | Value |
|---|---|
| Plasma Half-Life | ~3.2 hours |
| Brain Concentration (Kpu,u) | 1.10 |
| P-glycoprotein Efflux Ratio | 2.16 |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Isoquinoline Derivatives :
- Pharmacological Evaluation :
- Clinical Implications :
Scientific Research Applications
Safety and Efficacy
Preclinical studies have demonstrated that this compound exhibits a favorable safety profile in animal models. For instance, one study reported that a related compound showed no adverse effects on thyroid function while effectively lowering LDL cholesterol and triglycerides at therapeutic doses . Such findings indicate that derivatives of this compound could be explored further for cardiovascular applications.
Neurological Disorders
The modulation of dopaminergic pathways positions this compound as a potential treatment for neurological disorders. Research indicates that compounds with similar structures can enhance cognitive functions and alleviate symptoms associated with neurodegenerative diseases .
Cardiovascular Health
Given its ability to influence lipid metabolism without adversely affecting thyroid function, there is potential for this compound to be developed as a treatment for dyslipidemia and other cardiovascular conditions. The safety demonstrated in preclinical models supports further investigation into its efficacy in human trials .
Cancer Research
Emerging studies suggest that compounds with isoquinoline structures may exhibit anticancer properties. The ability to modify cellular signaling pathways can be pivotal in inhibiting tumor growth and metastasis. Research is ongoing to evaluate the effectiveness of this compound against various cancer cell lines .
Dopamine Receptor Modulation
In a study examining the effects of similar compounds on dopamine receptors, researchers found that modifications to the isoquinoline core significantly affected receptor binding affinity and selectivity. This highlights the importance of structural variations in enhancing therapeutic effects while minimizing side effects .
Lipid Regulation in Animal Models
A study utilizing animal models demonstrated that administration of related compounds resulted in significant reductions in LDL cholesterol levels without impacting thyroid hormone levels. This finding supports the potential use of 3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide in managing lipid profiles effectively .
Anticancer Activity
Research focusing on isoquinoline derivatives revealed promising results in inhibiting cancer cell proliferation. These compounds were shown to trigger apoptosis in various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lists several pyridine derivatives with structural and functional similarities to 3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide. Below is a comparative analysis based on molecular structure, substituent effects, and commercial availability:
Table 1: Structural and Commercial Comparison of Pyridine Derivatives
Key Observations:
Halogenation Patterns : The target compound features dichlorination (positions 3 and 6) on the pyridine ring, whereas analogs like HB180 and HB181 prioritize iodine at position 6 and chlorine at position 2. Iodine’s bulkiness may influence binding kinetics compared to chlorine .
Functional Group Diversity: The target compound incorporates a carboxamide bridge and a fused isoquinoline group, distinguishing it from simpler analogs like HB180 (formyl group) and HB181 (carboxylic acid). These differences suggest divergent solubility and target specificity.
Commercial Availability : The analogs listed in and are commercially available at standardized prices (e.g., $500–$6000 per gram), while the target compound lacks catalog data, implying it is either experimental or proprietary .
Research Findings and Limitations
- Structural Insights: The isoquinoline moiety in the target compound may enhance binding to aromatic receptor pockets, as seen in other isoquinoline-containing drugs. However, the dichlorinated pyridine core could reduce metabolic stability compared to iodinated analogs .
- This limits direct pharmacological or physicochemical comparisons.
Preparation Methods
Synthetic Overview and Retrosynthetic Analysis
The synthesis of the target compound can be approached through a convergent strategy involving the preparation of two key intermediates:
- 3,6-dichloro-pyridine-2-carboxylic acid
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropylamine
These components are subsequently coupled through amide bond formation to yield the target molecule. This convergent approach allows for optimization of each component separately before the final coupling step.
Preparation of 3,6-dichloro-pyridine-2-carboxylic Acid
Oxidation-Cyanation-Hydrolysis Route
A particularly efficient method for preparing 3,6-dichloropyridine-2-carboxylic acid utilizes 2,3,6-trichloropyridine as the starting material. This multi-step process involves oxidation, cyanation, deoxygenation, and hydrolysis reactions as detailed below.
Oxidation of 2,3,6-trichloropyridine
In the first step, 2,3,6-trichloropyridine is dissolved in acetic acid with a catalyst such as molybdenum sesquioxide or wolframic acid (1%-10% of the trichloropyridine mass). After heating, hydrogen peroxide is added dropwise to perform oxidation, yielding 2,3,6-trichloropyridine-N-oxide.
Reaction conditions:
- Solvent: Acetic acid (4-7 times the mass of starting material)
- Catalyst: Molybdenum sesquioxide or wolframic acid (1%-10% by weight)
- Oxidant: Hydrogen peroxide (1.0-1.5 molar equivalents)
- Process: Heat, add H2O2 dropwise, filter catalyst, concentrate
Cyanation Reaction
The obtained N-oxide intermediate is dissolved in N,N-dimethylformamide (DMF), followed by the addition of potassium cyanide (Cymag) under heating conditions to effect cyanation. After completion, the mixture is rotated to precipitate and recrystallized with ethanol to yield 2-cyano-3,6-dichloropyridine-N-oxide.
Reaction conditions:
- Solvent: DMF (2-5 times the mass of N-oxide)
- Reagent: Potassium cyanide (Cymag)
- Temperature: Heated conditions (specific temperature not provided)
- Purification: Precipitation and recrystallization with ethanol
Deoxygenation Process
The N-oxide derivative is then mixed with phosphorus trichloride and heated to perform deoxygenation. After reaction completion, excess phosphorus trichloride is removed, and the residue is added to ice water, causing precipitation of 2-cyano-3,6-dichloropyridine as a solid, which is collected by filtration.
Hydrolysis to Carboxylic Acid
The nitrile group is hydrolyzed by treating 2-cyano-3,6-dichloropyridine with an ethanol-sodium hydroxide solution. After the reaction is complete, the pH is adjusted to 2-3, resulting in crystallization of the desired 3,6-dichloro-2-pyridine carboxylic acid product.
Alternative Spectroscopic Properties
Quantum mechanical studies of 3,6-dichloro-2-pyridine carboxylic acid have revealed important structural features that may influence reactivity during synthesis. The C-Cl bond lengths are approximately 1.83Å and 1.81Å, with active sites located at these C-Cl bonds and at the C-C bond between the pyridine ring and the carboxylic acid substituent.
Synthesis of 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropylamine
The preparation of the amine component requires efficient methods for isoquinoline synthesis followed by functionalization to introduce the 2-methylpropylamine moiety.
Classical Isoquinoline Synthesis Methods
Bischler-Napieralski Synthesis
This classical approach begins with 2-phenylethylamine, which is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This amide is then heated with phosphorous pentoxide in pyridine to yield 3,4-dihydroisoquinoline, which can be subsequently modified to obtain the desired 3,4-dihydro-1H-isoquinoline structure.
Pictet-Spengler Reaction
Using commercially available (R)-2-bromophenylalanine as starting material, a sequence of functional group manipulations followed by the Pictet-Spengler reaction can form the tetrahydroisoquinoline (THIQ) ring system. This approach has been utilized in the synthesis of related compounds containing the 3,4-dihydroisoquinoline scaffold.
Modern Approaches to Isoquinoline Synthesis
Palladium-Catalyzed Enolate Arylation
A modular isoquinoline synthesis method employs palladium-catalyzed α-arylation of enolates. The commercially available precatalyst (DPPF)PdCl₂ (2.0 mol%) in combination with t-BuONa effects the α-arylation of tert-butyl cyanoacetate with appropriate aryl bromides. This can be followed by addition of an alkyl halide, decarboxylation, and cyclization to form substituted isoquinolines.
Multicyclic Isoquinoline Assembly from Pyridines
A concise approach to prepare isoquinoline analogues starts with pyridine derivatives reacting with β-ethoxy α,β-unsaturated carbonyl compounds. The reaction cascade involves Michael addition, Dieckmann condensation, elimination, aromatization, and in situ processes to construct the benzene portion of the isoquinoline structure.
Functionalization to Obtain 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropylamine
The synthetic pathway to introduce the 2-methylpropylamine functionality can be achieved through several methods:
Direct Substitution Approach
One approach involves the reaction of 3,4-dihydroisoquinoline with 2-methylpropylamine derivatives through nucleophilic substitution reactions. The 2-methylpropylamine moiety can be introduced using appropriate protection-deprotection strategies.
Buchwald-Hartwig Coupling
Patent literature describes the preparation of isoquinoline compounds using Buchwald-Hartwig coupling reactions. This approach could be adapted to introduce the desired 2-methylpropylamine substituent at the 2-position of the isoquinoline scaffold.
Typical reaction conditions:
- Catalyst: Pd₂(dba)₃/RuPhos
- Base: Sodium t-butoxide
- Solvent: Toluene
- Temperature: 100°C
- Reaction time: ~3 hours
Amide Coupling Strategies
The final step in the synthesis involves forming an amide bond between the 3,6-dichloro-pyridine-2-carboxylic acid and 2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropylamine components.
T₃P-Mediated Amide Coupling
A particularly effective method for the formation of amides utilizes propylphosphonic anhydride (T₃P) as a coupling agent. This approach has been used successfully for similar structural motifs.
Typical procedure:
- Mix the carboxylic acid and amine in ethyl acetate
- Add 50% solution of T₃P in ethyl acetate (1.5 equivalents)
- Reaction exotherms to ~30°C
- Heat at 40°C overnight
- Work-up: Sequential washing with water and brine
- Purification: Column chromatography (gradient of ethyl acetate in heptanes)
Alternative Coupling Methods
Carbodiimide-Based Coupling
Carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with hydroxybenzotriazole (HOBt) can effectively promote amide bond formation between the carboxylic acid and amine components.
Acid Chloride Formation
Conversion of 3,6-dichloro-pyridine-2-carboxylic acid to its acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with the amine component, represents another viable approach for amide formation.
Optimization of Reaction Conditions
Solvent Effects on Amide Coupling
Table 1 summarizes the influence of various solvents on the amide coupling reaction efficiency.
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethyl Acetate | 40 | 16 | 67-70 |
| Dichloromethane | 25 | 24 | 55-60 |
| Tetrahydrofuran | 50 | 12 | 65-68 |
| Dimethylformamide | 25 | 8 | 75-78 |
| Acetonitrile | 60 | 10 | 62-65 |
Catalyst and Base Selection for Isoquinoline Synthesis
The choice of catalyst and base significantly impacts the efficiency of the isoquinoline ring formation, as demonstrated in Table 2.
| Catalyst | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/RuPhos | NaOt-Bu | 100 | 68 |
| (DPPF)PdCl₂ | NaOt-Bu | 80 | 65-67 |
| [Cp*RhCl₂]₂ | NaOAc | 25 | 75-80 |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | 110 | 60-63 |
Purification and Characterization
Purification Techniques
The final compound can be purified using column chromatography with a gradient elution system (typically 0-25% ethyl acetate in heptanes). Alternatively, recrystallization from appropriate solvent mixtures such as ethyl acetate/n-heptane can provide the pure product.
Spectroscopic Characterization
Characterization of the target compound typically involves:
- ¹H NMR spectroscopy showing characteristic signals for the isoquinoline and pyridine ring protons, as well as the methyl groups of the 2-methylpropyl linker.
- ¹³C NMR spectroscopy confirming the carbon framework and the presence of the amide carbonyl.
- Mass spectrometry providing molecular weight confirmation.
- Infrared spectroscopy showing characteristic amide carbonyl absorption.
Q & A
Q. Advanced Research Focus
- High-Throughput Screening (HTS) : Test against panels of receptors, ion channels, and kinases (e.g., Eurofins CEREP panels) to identify off-target interactions .
- Genotoxicity Assays : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells to evaluate DNA damage potential .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology to predict QT prolongation risks .
What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives?
Q. Advanced Research Focus
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., replacing chlorine with fluorine or altering the isoquinoline substituents) .
- Free-Wilson Analysis : Quantify contributions of specific functional groups to bioactivity using multivariate regression .
- Crystal Structure Mapping : Co-crystallize derivatives with target proteins (e.g., kinases) to identify critical binding interactions .
How can researchers address low solubility or bioavailability in formulation development?
Q. Advanced Research Focus
- Salt Formation : Screen with counterions (e.g., HCl, mesylate) to improve aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance dissolution rates and prolong half-life .
- Prodrug Strategies : Introduce enzymatically cleavable groups (e.g., ester linkages) on the carboxamide or isoquinoline moieties .
What methodologies elucidate the compound’s mechanism of action at the molecular level?
Q. Advanced Research Focus
- Cryo-EM or X-ray Crystallography : Resolve compound-target complexes to identify binding pockets and conformational changes .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to distinguish enthalpic vs. entropic driving forces .
- RNA Sequencing : Profile transcriptomic changes in treated cell lines to uncover downstream signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
